(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid chemical properties
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid chemical properties
A Comprehensive Technical Guide to (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid
Abstract: This guide provides a detailed technical overview of (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid, a key building block in modern synthetic chemistry. We will explore its fundamental physicochemical properties, provide validated protocols for its synthesis and purification, and delve into its primary application in palladium-catalyzed cross-coupling reactions. This document is designed for researchers, medicinal chemists, and materials scientists, offering expert insights into experimental design and underscoring the compound's utility in the development of complex molecular architectures for pharmaceuticals and advanced materials.
Core Chemical and Physical Properties
A foundational understanding of a reagent's properties is critical for its effective use in synthesis, including reaction setup, solvent selection, and purification strategies. (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid is typically a stable, solid compound under standard laboratory conditions.
Data Presentation: Physicochemical Characteristics
| Property | Value |
| CAS Number | 1256358-72-1 |
| Molecular Formula | C₁₃H₁₂BClO₃ |
| Molecular Weight | 262.50 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 185-191 °C |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Expertise & Experience: The melting point range indicates good thermal stability, making it robust for reactions requiring elevated temperatures, such as Suzuki couplings. Its solubility profile suggests that polar aprotic solvents (e.g., DMSO, DMF) are ideal for creating stock solutions, while its limited aqueous solubility necessitates the use of co-solvents (e.g., dioxane/water, THF/water) for reactions involving aqueous bases.
Synthesis and Characterization: A Validated Protocol
The synthesis of this bifunctional molecule is a multi-step process that leverages fundamental organic reactions. The pathway described below is chosen for its reliability and use of readily available starting materials.
Synthetic Workflow Overview
The most common synthetic route involves two key transformations: the formation of an ether linkage via the Williamson ether synthesis, followed by the introduction of the boronic acid moiety through a Grignard reaction and subsequent borylation.
Caption: A validated two-stage workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Part A: Synthesis of 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene
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Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetone.
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Addition: While stirring, add a solution of 4-bromobenzyl bromide (1.05 eq.) in acetone dropwise.
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Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The Williamson ether synthesis is a robust Sₙ2 reaction where the phenoxide, generated in situ by the base, displaces the bromide.[1][2][3][4][5]
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil via column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the intermediate as a white solid.
Part B: Synthesis of (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid
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Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), add magnesium turnings (1.5 eq.). Add a solution of the intermediate from Part A (1.0 eq.) in anhydrous THF dropwise. A crystal of iodine may be added to initiate the reaction.
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Borylation: Once the Grignard reagent has formed (solution turns cloudy and warm), cool the flask to -78 °C (dry ice/acetone bath). Slowly add triisopropyl borate (1.5 eq.) dropwise, maintaining the low temperature. This step is highly exothermic and low temperature is critical to prevent side reactions.
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Hydrolysis: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding 1 M aqueous HCl.
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Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude solid is then purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield the final product.
Trustworthiness: A Self-Validating System The integrity of the synthesis is confirmed through standard analytical techniques.
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¹H NMR: Will show characteristic aromatic proton signals for both phenyl rings, a singlet for the benzylic -CH₂- group, and a broad singlet for the B(OH)₂ protons.
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¹³C NMR: Will confirm the presence of all 13 unique carbon atoms in the molecule.[6]
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Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (262.50 g/mol ) will confirm the product's identity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[7] It enables the facile construction of biaryl and substituted aryl structures, which are prevalent in pharmaceuticals and organic electronics.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7][8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki Coupling
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Setup: To a reaction vessel, add (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid (1.0 eq.), the desired aryl halide/triflate (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the coupled product.
Authoritative Grounding & Comprehensive References: The choice of catalyst, ligand, base, and solvent is highly substrate-dependent. For challenging couplings, consulting seminal reviews and methods papers is essential for optimizing reaction conditions.[7][8][9]
Applications in Drug Discovery and Materials Science
The molecular scaffold produced using this boronic acid is of significant interest in applied chemistry.
-
Medicinal Chemistry: The resulting biaryl ether structures are privileged motifs in drug design. They can serve as core fragments for kinase inhibitors, GPCR modulators, and other therapeutic agents. The chlorophenyl group can engage in specific halogen bonding interactions within protein binding pockets, enhancing affinity and selectivity.
-
Materials Science: Incorporation of the rigid, well-defined biaryl structures into polymers or organic molecules can lead to materials with tailored optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Caption: Application pathways from the building block to high-value chemical entities.
Safety and Handling
As with all laboratory chemicals, (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Trustworthiness: For comprehensive safety information, always consult the supplier's Safety Data Sheet (SDS) before use.[11][12][13][14][15]
References
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Hunt, I. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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Ashenhurst, J. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
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Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. Retrieved from [Link]
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